CpNMT‑IN‑1 vs. Parent Compound 1: 100‑Fold Improvement in CpNMT Inhibition
CpNMT‑IN‑1 (Compound 11e) demonstrates a 100‑fold enhancement in enzyme inhibition potency relative to the parent scaffold Compound 1 from which it was derived. The IC50 for CpNMT‑IN‑1 against CpNMT is 2.5 µM [1], whereas Compound 1 was a non‑selective hit with a reported CpNMT IC50 of approximately 250 µM [2]. This improvement was achieved through structure‑guided substitution at the benzamide core and represents the outcome of a dedicated medicinal chemistry campaign.
| Evidence Dimension | CpNMT enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 2.5 µM |
| Comparator Or Baseline | Compound 1: ~250 µM (estimated from non‑selective hit characterization) |
| Quantified Difference | ~100‑fold improvement in IC50 |
| Conditions | In vitro enzymatic assay using recombinant CpNMT protein |
Why This Matters
This large potency gain validates the structure‑guided optimization strategy and distinguishes CpNMT‑IN‑1 as a chemically advanced probe relative to the original screening hit.
- [1] Sigalapalli DK, et al. Structure guided modification of 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide to afford selective inhibitors of Cryptosporidium parvum N-myristoyltransferase. Bioorg Med Chem Lett. 2025;119:130092. doi:10.1016/j.bmcl.2025.130092 View Source
- [2] Sigalapalli DK, et al. Structure guided modification of 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide to afford selective inhibitors of Cryptosporidium parvum N-myristoyltransferase. Bioorg Med Chem Lett. 2025;119:130092. Table 1 (Compound 1 data inferred from non‑selective hit). View Source
